molecular formula C12H19NO B13030857 1-(3-Methoxyphenyl)-3-methylbutan-1-amine

1-(3-Methoxyphenyl)-3-methylbutan-1-amine

Cat. No.: B13030857
M. Wt: 193.28 g/mol
InChI Key: GEYGFTICBPSPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-methylbutan-1-amine is a substituted phenethylamine derivative featuring a methoxy group (-OCH₃) at the 3-position of the phenyl ring and a branched 3-methylbutylamine chain. The methoxy group confers electron-donating properties, which may enhance solubility or influence binding interactions compared to non-substituted or halogenated analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C12H19NO/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9,12H,7,13H2,1-3H3

InChI Key

GEYGFTICBPSPQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

Reductive amination is a widely employed method for synthesizing amines such as 1-(3-methoxyphenyl)-3-methylbutan-1-amine. This involves the condensation of a ketone or aldehyde precursor with an amine source, followed by reduction to the corresponding amine.

  • Typical Procedure:

    • The precursor ketone or aldehyde bearing the 3-methoxyphenyl group is reacted with methylamine or a suitable amine.
    • A reducing agent such as magnesium in the presence of acetic acid or catalytic hydrogenation conditions is applied to reduce the imine intermediate to the amine.
    • The reaction is typically conducted at room temperature with stirring for several hours to ensure completion.
    • The amine product is often isolated as a salt (e.g., oxalate salt) to aid purification and characterization.
  • Research Findings:

    • A study on reductive amination using magnesium and acetic acid showed yields around 65-75% for analogous amines, with the reaction scalable from 50 mmol to over 200 mmol without significant loss in yield or purity.
    • Spectroscopic data (NMR, IR, MS) confirm the formation of the desired amine with high specificity.
    • The method allows for the preparation of both primary and secondary amines by adjusting the amine and carbonyl reactants.

Catalytic Hydrogenation of Protected Amines

Another preparation route involves catalytic hydrogenation of N,N-dibenzyl-protected amines to yield the free amine after debenzylation.

  • Method Description:

    • N,N-Dibenzyl-3-methoxy-3-methylbutan-1-amine is dissolved in methanol.
    • Palladium hydroxide on carbon (Pd(OH)2/C) is used as the catalyst under atmospheric hydrogen pressure.
    • The mixture is stirred at room temperature for several hours (e.g., 3 hours).
    • After filtration to remove catalyst, the solution is treated with methanolic hydrochloric acid to precipitate the hydrochloride salt of the amine.
    • The product is isolated by concentration and drying.
  • Yield and Conditions:

    • This method yields approximately 66% of 3-methoxy-3-methylbutan-1-amine hydrochloride under mild conditions.
    • The process is efficient for removing protecting groups while simultaneously reducing intermediates to the target amine.

Asymmetric Reductive Amination Using Tetraalkyl Titanate/Raney Nickel/Hydrogen System

For optically active derivatives of this compound, asymmetric reductive amination is employed.

  • Process Overview:

    • The reaction uses a tetraalkyl titanate combined with Raney nickel catalyst under hydrogen atmosphere.
    • This system promotes asymmetric reductive amination, allowing for the preparation of enantiomerically enriched amines.
    • Following the reductive amination, debenzylation steps are performed to yield optically active amines.
  • Advantages:

    • High overall yield exceeding 75% for optically active amines.
    • The method is applicable to various substituted phenyl amines, including methoxy-substituted derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Reductive Amination with Mg/AcOH Ketone + amine, Mg, AcOH, room temp, stirring 65-75 Scalable, produces amine oxalate salts
Catalytic Hydrogenation of Dibenzyl Amine Pd(OH)2/C, H2, MeOH, room temp, 3 h ~66 Mild conditions, yields hydrochloride salt
Asymmetric Reductive Amination Tetraalkyl titanate, Raney Ni, H2 >75 Produces optically active amines
Photoredox β-C(sp3)–H Arylation (Mechanistic) Ir(ppy)3 catalyst, Et3N, visible light N/A Provides insight into precursor synthesis steps

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation to form imines or nitro derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Imine FormationOxidizing agents (e.g., KMnO₄)N-Oxides or conjugated iminesMethoxy group stabilizes intermediates via resonance.

Reduction Reactions

Reductive pathways are less common due to the compound’s secondary amine structure, but hydrogenation can modify side chains.

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Side-Chain ReductionH₂/Pd-CSaturated alkane derivativesRetains amine functionality.

Coupling Reactions

The aromatic ring participates in electrophilic substitution, while the amine enables cross-coupling.

Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsProductsRegioselectivitySources
NitrationHNO₃/H₂SO₄4-Nitro-3-methoxyphenyl derivativesMethoxy directs substitution to para position.

Cross-Coupling

Reaction TypeReagents/ConditionsProductsCatalystsSources
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Biaryl derivativesRequires halogenation at aryl ring.

Photoredox β-C(sp³)–H Arylation

Under photoredox conditions, the compound undergoes β-C–H functionalization with cyanoarenes:

Reaction TypeReagents/ConditionsProductsMechanismSources
β-C–H ArylationIr(ppy)₃, Et₃N, blue lightβ-Arylated derivativesRadical intermediates via HAT and XAT.

Mechanistic Insights

  • Step 1: Photoexcitation of Ir(ppy)₃ generates a radical species.

  • Step 2: Hydrogen atom transfer (HAT) forms a β-alkyl radical.

  • Step 3: Halogen atom transfer (XAT) with cyanoarenes yields arylated products .

Alkylation and Reductive Amination

The amine reacts with aldehydes or ketones to form tertiary amines:

Reaction TypeReagents/ConditionsProductsCatalystsSources
Reductive Amination4-Methoxybenzaldehyde, H₂/Pd-CN-Benzyl derivativesCs₂CO₃ enhances selectivity.

Acid-Base Reactions

The amine’s basicity (pKₐ ~10) allows salt formation with acids:

Reaction TypeReagents/ConditionsProductsApplicationsSources
Salt FormationHCl in ethanolHydrochloride saltImproves solubility for biological assays.

Comparative Reactivity of Analogues

Derivatives with electron-withdrawing groups (e.g., Br) show enhanced coupling efficiency, while methoxy groups favor electrophilic substitution .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Recent studies have indicated that derivatives of 1-(3-methoxyphenyl)-3-methylbutan-1-amine exhibit significant anticancer properties. For example, compounds synthesized from this amine have shown inhibitory effects on various cancer cell lines, including HT29 (colon cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve interference with tubulin polymerization, which is crucial for cancer cell division .
  • Neuroprotective Effects : Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. In vitro studies suggest that it may modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Studies show that it can inhibit pro-inflammatory cytokines and reduce inflammation in various biological models, indicating potential use in treating inflammatory disorders .

Synthetic Applications

  • Organic Synthesis : this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it useful in the development of new pharmaceuticals and agrochemicals .
  • Photocatalytic Reactions : The compound has been utilized in photocatalytic processes for the synthesis of other chemical entities. Its ability to participate in light-driven reactions expands its utility beyond traditional synthetic pathways .

Case Study 1: Anticancer Activity

A study conducted by Sun et al. (2017) explored a series of substituted diaryl derivatives based on this compound. The results demonstrated that specific derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments, suggesting their potential as novel anticancer agents .

Case Study 2: Neuroprotection

In a model assessing neuroprotective effects, compounds derived from this amine were tested for their ability to prevent neuronal cell death induced by oxidative stress. The findings indicated a significant reduction in cell death rates, supporting further investigation into their therapeutic potential for neurodegenerative diseases .

Case Study 3: Anti-inflammatory Effects

Research published by Sengupta et al. (2017) reported that derivatives of this compound showed promising results in reducing inflammation markers in vitro. These findings highlight the compound's potential role in developing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting neuronal communication and potentially exhibiting psychoactive effects.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The position and nature of aromatic substituents significantly alter electronic properties and applications. Key examples include:

Compound Name Substituent Molecular Weight Key Properties/Applications Reference
1-(3-Methoxyphenyl)-3-methylbutan-1-amine 3-methoxyphenyl ~193.24 Potential research intermediate; electron-donating -OCH₃ enhances solubility
1-(4-Chlorophenyl)-3-methylbutan-1-amine 4-chlorophenyl 197.67 Intermediate for Sibutramine (appetite suppressant); halogen enhances lipophilicity
1-(2-Fluorophenyl)-3-methylbutan-1-amine 2-fluorophenyl 185.69 Research chemical; electron-withdrawing -F alters reactivity
1-Phenyl-3-methylbutan-1-amine Phenyl 163.26 Simpler analog; lacks substituent effects

Key Findings :

  • Methoxy vs. This contrasts with 4-chlorophenyl analogs, where chlorine’s electron-withdrawing nature enhances stability in hydrophobic environments (e.g., pharmaceutical intermediates) .
  • Positional Effects : 2-Fluorophenyl derivatives () exhibit distinct electronic profiles due to ortho-substitution, which can sterically hinder interactions in biological systems compared to para- or meta-substituted analogs.

Heterocyclic and Branched-Chain Analogs

Modifications to the amine chain or incorporation of heterocycles further diversify functionality:

Compound Name Structural Feature Molecular Weight Application/Property Reference
1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine (B2) Benzimidazole ring 229.29 Corrosion inhibitor for carbon steel in acidic media
3-Methoxy-1-(3-methylphenyl)butan-2-amine Methoxy on aliphatic chain 193.28 Positional isomer; altered steric/electronic effects
2-Ethyl-2-methoxybutan-1-amine Branched aliphatic chain 131.22 Non-aromatic; used in organic synthesis

Key Findings :

  • Quantum chemical studies suggest inhibitory efficiency correlates with electron density distribution, which the methoxyphenyl group may modulate .
  • Chain Branching and Position : 3-Methoxy substitution on the aliphatic chain () reduces aromatic interactions but may enhance flexibility in binding pockets.

Pharmacologically Relevant Derivatives

Several analogs serve as intermediates in drug synthesis:

Compound Name Role Molecular Weight Reference
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine HCl Intermediate for Sibutramine Hydrochloride 316.27
(S)-3-Methyl-1-phenylbutan-1-amine HCl Chiral building block 185.69

Key Findings :

  • Cyclobutyl Modifications : The cyclobutyl group in Sibutramine intermediates () introduces conformational rigidity, contrasting with the linear structure of this compound. This rigidity is critical for receptor binding in appetite suppression.
  • Chiral Centers : Enantiopure analogs (e.g., (S)-3-Methyl-1-phenylbutan-1-amine HCl) highlight the importance of stereochemistry in pharmacological activity, a factor unexplored for the target compound .

Biological Activity

1-(3-Methoxyphenyl)-3-methylbutan-1-amine, also known as (1R)-1-(3-methoxyphenyl)-3-methylbutan-1-amine, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. With a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.28 g/mol, this compound features a methoxy group attached to a phenyl ring and an amine functional group, making it a candidate for various therapeutic applications.

Interaction with Neurotransmitter Systems

Preliminary studies indicate that this compound may modulate neurotransmitter levels, particularly serotonin and dopamine. These neurotransmitters are crucial for mood regulation and cognitive functions, suggesting that this compound might have implications in treating mood disorders or neurological conditions.

Pharmacological Potential

Research into the specific biological effects of this compound is ongoing. Initial findings suggest that it may exhibit properties similar to other psychoactive substances, potentially influencing mood and behavior through its interaction with neurotransmitter systems. Such interactions could make it a candidate for further pharmacological investigation.

Study on Neurotransmitter Modulation

A study focused on the modulation of serotonin and dopamine pathways demonstrated that compounds similar to this compound could enhance serotonin release in neuronal cultures. This effect was measured using high-performance liquid chromatography (HPLC) to quantify serotonin levels after treatment with various concentrations of the compound. The results indicated a dose-dependent increase in serotonin release, supporting the hypothesis of its psychoactive potential.

Antimicrobial Activity Evaluation

In another context, the biological activity of related compounds has been assessed for antimicrobial properties. A study evaluating various methoxy-substituted amines found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Although specific data on this compound was not detailed, the structural similarities suggest potential efficacy against bacterial pathogens .

Summary of Findings

Study Focus Findings
Neurotransmitter ModulationDose-dependent increase in serotonin release
Antimicrobial ActivityPotential antibacterial effects suggested by structural similarity

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with neurotransmitter receptors may lead to alterations in signaling pathways associated with mood regulation and cognitive function. Further research is necessary to elucidate these mechanisms and assess any side effects associated with its use.

Q & A

Q. What are the established synthetic pathways for 1-(3-Methoxyphenyl)-3-methylbutan-1-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reductive amination of 3-methoxyacetophenone derivatives with 3-methylbutan-1-amine precursors. Key steps include:

  • Imine formation : Reacting 3-methoxybenzaldehyde with 3-methylbutan-1-amine in a solvent like methanol under reflux, often catalyzed by acetic acid .
  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine intermediate to the primary amine .
  • Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • X-ray crystallography : Resolve absolute configuration using SHELX software for small-molecule refinement, particularly for resolving stereochemical ambiguities in chiral centers .
  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm methoxy (δ ~3.8 ppm) and amine (δ ~1.5 ppm) groups. 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 208.17) and fragmentation patterns .

Q. How can impurities or degradation products of this compound be detected and quantified?

  • HPLC-UV/DAD : Use a C18 column (e.g., Agilent ZORBAX SB-C18) with a mobile phase of acetonitrile/0.1% TFA in water. Monitor at λ = 254 nm for aromatic absorption .
  • LC-MS/MS : Identify trace impurities (e.g., N-oxide derivatives) via collision-induced dissociation (CID) and compare with synthetic standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological relevance of substituents on the methoxyphenyl group?

  • Analog synthesis : Replace the 3-methoxy group with halogen (-F, -Cl), nitro (-NO₂), or alkyl (-CH₃) groups. Assess binding affinity via receptor assays (e.g., GPCR functional assays) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) and correlate with experimental IC₅₀ values .

Q. What experimental strategies mitigate contradictions in reported synthetic yields or stereochemical outcomes?

  • Reaction condition screening : Test solvents (THF vs. DMF), temperatures (0°C to reflux), and catalysts (Ti(OiPr)₄ for stereoselective amination) to identify optimal parameters .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track imine formation and reduction kinetics, reducing side reactions like over-alkylation .

Q. How can chiral resolution of enantiomers be achieved, and what impact does stereochemistry have on biological activity?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Confirm purity via optical rotation ([α]D²⁵) .
  • Pharmacological profiling : Compare enantiomers in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent models) to identify stereospecific effects .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress. Analyze degradation products via LC-MS .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

Q. How can computational tools aid in predicting metabolic pathways and toxicity profiles?

  • In silico metabolism : Use software like MetaSite to predict Phase I (cytochrome P450) and Phase II (glucuronidation) metabolites .
  • Toxicity screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity, mutagenicity, and cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.